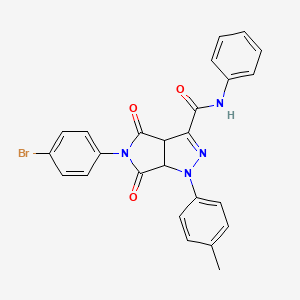
C25H19BrN4O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features a bromine atom, multiple aromatic rings, and various functional groups, making it a subject of interest in organic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C25H19BrN4O3 typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve:
Palladium catalyst: Often palladium acetate or palladium chloride.
Base: Commonly potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves chromatography and recrystallization to ensure the compound’s purity.
化学反応の分析
Types of Reactions
C25H19BrN4O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
C25H19BrN4O3: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism by which C25H19BrN4O3 exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
類似化合物との比較
C25H19BrN4O3: can be compared with other similar compounds, such as:
- 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
- Pyridine-based derivatives .
The uniqueness of This compound lies in its specific functional groups and the presence of a bromine atom, which can significantly influence its reactivity and applications.
特性
分子式 |
C25H19BrN4O3 |
|---|---|
分子量 |
503.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-N-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H19BrN4O3/c1-15-7-11-19(12-8-15)30-22-20(21(28-30)23(31)27-17-5-3-2-4-6-17)24(32)29(25(22)33)18-13-9-16(26)10-14-18/h2-14,20,22H,1H3,(H,27,31) |
InChIキー |
GTNXQRBBLUXWLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C3C(C(=N2)C(=O)NC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
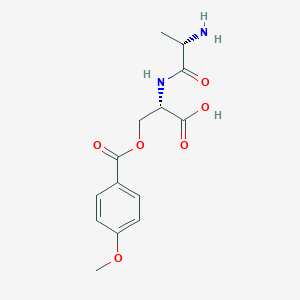
![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)
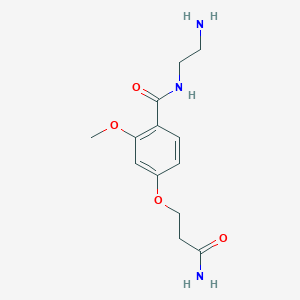
![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)
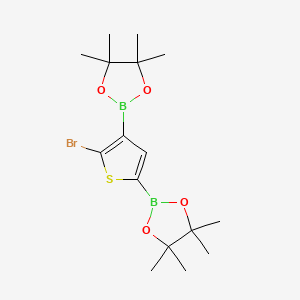
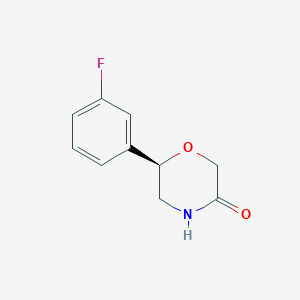

![2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
![1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B15172498.png)
![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
